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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding the role of 1,2-

dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG) in the formation of stable liposomes.

The inclusion of the anionic lipid DLPG is a critical factor in tuning the physicochemical

properties of liposomes, thereby influencing their stability, drug encapsulation efficiency, and in

vivo performance. This document outlines the impact of DLPG concentration on key liposome

attributes and provides detailed protocols for their preparation and characterization.

The Influence of Anionic Lipids on Liposome
Stability
The stability of a liposomal formulation is paramount for its successful application as a drug

delivery vehicle. Stability is a multifaceted parameter encompassing physical stability

(maintenance of particle size and prevention of aggregation or fusion), chemical stability

(prevention of lipid degradation), and the ability to retain the encapsulated cargo. The

incorporation of charged lipids, such as the anionic phospholipid DLPG, is a widely adopted

strategy to enhance the physical stability of liposomes.

The primary mechanism by which DLPG imparts stability is through electrostatic repulsion. The

negatively charged headgroup of DLPG creates a negative zeta potential on the surface of the

liposome. When the magnitude of this zeta potential is sufficiently high (typically more negative
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than -30 mV), it generates repulsive forces between individual liposomes, preventing them from

aggregating and fusing.[1][2]

Furthermore, the lipid composition, including the presence of anionic lipids, can influence the

encapsulation of therapeutic agents. The charge and nature of the lipid bilayer can affect its

interaction with the drug, potentially leading to higher encapsulation efficiencies.[3]

Quantitative Analysis of Anionic Phospholipid
Concentration on Liposome Properties
While systematic studies detailing the incremental effects of varying DLPG concentrations are

not readily available in published literature, data from studies using the closely related 1,2-

dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DPPG) provide valuable insights into the

expected trends. DPPG shares the same phosphoglycerol headgroup as DLPG, with the

primary difference being the length of the acyl chains (C16:0 for DPPG vs. C12:0 for DLPG).

The following tables summarize the impact of incorporating DPPG on key liposomal

parameters.

Table 1: Effect of DPPG Incorporation on Physicochemical Properties of Liposomes

Lipid
Composition
(molar ratio)

Mean Particle
Size (nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Reference

DPPC 71.0 ± 0.5 < 0.3 -17.9 ± 0.9 [3]

DPPG 56.2 ± 0.4 < 0.3 -43.0 ± 2.0 [3]

DPPC:Cholester

ol:DPPG

(79:11:11)

Not specified Not specified

Stable over time

in biological

medium

[4][5]

DPPG/DPPC

(1:1)
98.0 ± 1.76 0.22 ± 0.01 -38.8 ± 0.7 [3]

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Cholesterol: Chol

Table 2: Influence of DPPG on the Encapsulation Efficiency of PARP1 Inhibitors
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Lipid Formulation Drug
Encapsulation Efficiency
(%)

DPPG Veliparib 49 ± 2

DPPG Rucaparib > 40

DPPG Niraparib > 40

Experimental Protocols
Protocol 1: Liposome Preparation using the Thin-Film
Hydration Method
This protocol describes the preparation of unilamellar liposomes by the thin-film hydration

method followed by extrusion. This is a common and reliable method for producing liposomes

with a controlled size distribution.[6]

Materials:

1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) or other neutral phospholipid

1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG)

Cholesterol (optional, but recommended for improved stability)

Chloroform or a chloroform:methanol mixture

Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

Round-bottom flask

Rotary evaporator

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:
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Lipid Film Formation: a. Dissolve the desired lipids (e.g., DLPC, DLPG, and cholesterol) in

chloroform in a round-bottom flask at the desired molar ratio. b. Attach the flask to a rotary

evaporator and evaporate the organic solvent under reduced pressure. The water bath

temperature should be kept above the phase transition temperature (Tc) of the lipid with the

highest Tc. c. Continue evaporation until a thin, uniform lipid film is formed on the inner

surface of the flask. d. To ensure complete removal of the organic solvent, place the flask

under high vacuum for at least 2 hours.

Hydration: a. Add the aqueous hydration buffer to the flask containing the lipid film. The

volume of the buffer will determine the final lipid concentration. b. The temperature of the

hydration buffer should also be above the Tc of the lipids. c. Agitate the flask by gentle

rotation or vortexing to hydrate the lipid film. This will result in the formation of multilamellar

vesicles (MLVs), and the suspension will appear milky.

Size Reduction by Extrusion: a. Assemble the extruder with a polycarbonate membrane of

the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c.

Force the suspension through the membrane multiple times (typically 11-21 passes). This

process will reduce the size and lamellarity of the vesicles, resulting in a more homogenous

population of large unilamellar vesicles (LUVs). d. The resulting liposome suspension should

be slightly opalescent.

Storage: a. Store the prepared liposomes at 4°C. For long-term storage, the stability should

be monitored regularly.

Protocol 2: Characterization of Liposomes
2.1 Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering

(DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size

distribution of nanoparticles in suspension.

Materials:

Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Cuvettes compatible with the DLS instrument
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Filtered hydration buffer for dilution

Procedure:

Dilute a small aliquot of the liposome suspension with filtered hydration buffer to an

appropriate concentration for DLS measurement. The optimal concentration will depend on

the instrument and should be within the manufacturer's recommended range to ensure an

adequate scattering intensity.

Transfer the diluted sample to a clean DLS cuvette.

Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired

temperature (e.g., 25°C).

Perform the measurement according to the instrument's software instructions. The

instrument will measure the fluctuations in scattered light intensity caused by the Brownian

motion of the liposomes and use this information to calculate the particle size (Z-average)

and PDI.

The PDI value provides an indication of the homogeneity of the liposome population, with a

value below 0.3 generally considered acceptable for pharmaceutical applications.

2.2 Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the

liposomes and is a key indicator of their stability against aggregation.

Materials:

Zeta potential analyzer (e.g., Malvern Zetasizer)

Folded capillary cells or other appropriate measurement cells

Filtered hydration buffer for dilution

Procedure:
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Dilute the liposome suspension with filtered hydration buffer. For zeta potential

measurements, it is often necessary to use a buffer with a known and controlled ionic

strength.

Load the diluted sample into the measurement cell, ensuring there are no air bubbles.

Place the cell into the instrument.

Set the measurement parameters in the software, including the dispersant properties

(viscosity, dielectric constant).

The instrument applies an electric field and measures the velocity of the particles using laser

Doppler velocimetry. The electrophoretic mobility is then used to calculate the zeta potential.

For stable liposomal formulations containing DLPG, a negative zeta potential of less than -30

mV is desirable.[1]

2.3 Encapsulation Efficiency (EE) Determination by Dialysis

This protocol is suitable for determining the encapsulation efficiency of hydrophilic drugs.

Materials:

Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows the free

drug to pass through but retains the liposomes.

Dialysis buffer (same as the external medium).

A method to quantify the drug concentration (e.g., UV-Vis spectrophotometry, HPLC).

Procedure:

Take a known volume of the liposome suspension (before removal of unencapsulated drug).

Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a

surfactant like Triton X-100 or by using a suitable organic solvent.

Measure the total drug concentration (Ctotal) in the disrupted sample.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b591199?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9503861/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Take another known volume of the intact liposome suspension and place it inside a dialysis

bag.

Place the dialysis bag in a large volume of dialysis buffer and stir gently at a controlled

temperature.

Allow dialysis to proceed for a sufficient time to ensure that all the unencapsulated drug has

diffused out of the bag into the surrounding buffer.

After dialysis, collect the liposome suspension from the dialysis bag.

Disrupt these liposomes and measure the concentration of the encapsulated drug

(Cencapsulated).

Calculate the encapsulation efficiency using the following formula: EE (%) = (Cencapsulated

/ Ctotal) x 100

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Liposome Preparation and Characterization
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Caption: Workflow for liposome preparation and characterization.
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Relationship between DLPG Concentration and Liposome Stability

Increased DLPG Concentration
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Increased Electrostatic Repulsion
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Caption: Impact of DLPG on liposome stability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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